
2-Bromo-4-(trifluoromethoxy)benzyl alcohol
Vue d'ensemble
Description
“2-Bromo-4-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6BrF3O2 . It is used as a pharmaceutical intermediate . It has a molecular weight of 271.03 .
Synthesis Analysis
The synthesis of “2-Bromo-4-(trifluoromethoxy)benzyl alcohol” can be achieved through nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(trifluoromethoxy)benzyl alcohol” consists of a benzene ring substituted with a bromo group, a trifluoromethoxy group, and a benzyl alcohol group . The InChI code for this compound is 1S/C8H6BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 .
Chemical Reactions Analysis
The trifluoromethoxy group in “2-Bromo-4-(trifluoromethoxy)benzyl alcohol” has made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction, which is one of the most important research hotspots, has electron-withdrawing effects and high lipophilicity .
Physical And Chemical Properties Analysis
“2-Bromo-4-(trifluoromethoxy)benzyl alcohol” is a liquid at room temperature . It should be stored at a temperature between 2-8°C . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.
Applications De Recherche Scientifique
Pharmaceutical Intermediate
2-Bromo-4-(trifluoromethoxy)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its presence in a drug molecule can significantly influence the drug’s pharmacokinetic and pharmacodynamic properties due to the trifluoromethoxy group’s ability to alter membrane permeability and metabolic stability.
Synthesis of Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group is a common feature in FDA-approved drugs, and 2-Bromo-4-(trifluoromethoxy)benzyl alcohol serves as a precursor for synthesizing such drugs . This compound is involved in the formation of benzyl trichloroacetimidate, which is a key intermediate in the production of various trifluoromethyl group-containing pharmaceuticals.
Material Science
In material science, this compound is used to introduce the trifluoromethoxy group into materials to enhance their properties, such as increasing chemical resistance or modifying surface characteristics for specific applications .
Organic Synthesis
2-Bromo-4-(trifluoromethoxy)benzyl alcohol: is employed in organic synthesis, particularly in the construction of complex molecules where the trifluoromethoxy group is needed for its unique electronic effects .
NMR Spectrum Prediction
This compound is also used in predicting the NMR spectrum of new chemical entities. The trifluoromethoxy group’s distinct chemical shift can be crucial for structural elucidation in NMR spectroscopy .
Kinetic Studies
It is involved in kinetic studies, such as those examining the behavior of phosphonoformate prodrugs and aquachromium (IV) complexes. These studies can lead to the development of new drugs and materials with improved efficacy and stability .
Catalysis
The trifluoromethoxy group can act as a directing group in catalytic processes, influencing the outcome of chemical reactions2-Bromo-4-(trifluoromethoxy)benzyl alcohol can be used to study these effects in various catalytic systems .
Arylation of Heteroarenes
In the field of heteroarene chemistry, this compound is used for the direct arylation of heteroarenes, which is a crucial step in the synthesis of many pharmaceuticals and agrochemicals .
Safety and Hazards
“2-Bromo-4-(trifluoromethoxy)benzyl alcohol” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol involves interactions with its targets that lead to changes at the molecular level. For instance, in a free radical reaction, a bromine atom is lost, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon–carbon bonds and can affect various biochemical pathways.
Pharmacokinetics
The compound’s physical form is a liquid , which could potentially influence its bioavailability.
Result of Action
The compound’s involvement in reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it may have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could influence its stability. Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other chemicals, and specific conditions in the biological environment where it is used.
Propriétés
IUPAC Name |
[2-bromo-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJYAPZRFZVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




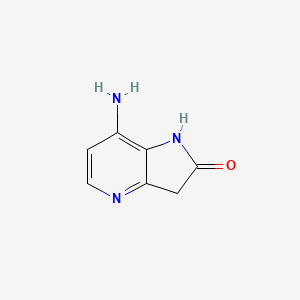

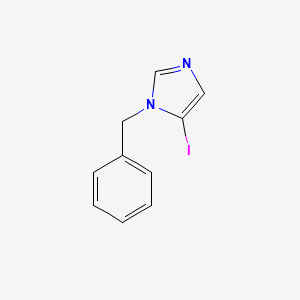


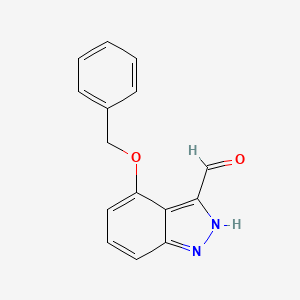
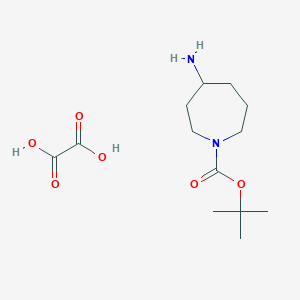
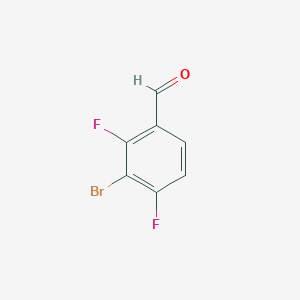
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)
![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)

